3-(4-fluorophenyl)-5-(4-methoxybenzyl)-8-methyl-5H-pyrazolo[4,3-c]quinoline
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Overview
Description
3-(4-fluorophenyl)-5-(4-methoxybenzyl)-8-methyl-5H-pyrazolo[4,3-c]quinoline is a complex organic compound that belongs to the class of pyrazoloquinolines This compound is characterized by its unique structure, which includes a fluorophenyl group, a methoxybenzyl group, and a methyl group attached to a pyrazoloquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-5-(4-methoxybenzyl)-8-methyl-5H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazoloquinoline core, followed by the introduction of the fluorophenyl and methoxybenzyl groups through substitution reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for large-scale manufacturing. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reduce production costs. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-fluorophenyl)-5-(4-methoxybenzyl)-8-methyl-5H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The fluorophenyl and methoxybenzyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of substituted pyrazoloquinolines with diverse chemical properties.
Scientific Research Applications
3-(4-fluorophenyl)-5-(4-methoxybenzyl)-8-methyl-5H-pyrazolo[4,3-c]quinoline has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: Research may explore its potential as a therapeutic agent or as a lead compound for drug development.
Industry: The compound can be used in the development of new materials, such as polymers or coatings, with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-5-(4-methoxybenzyl)-8-methyl-5H-pyrazolo[4,3-c]quinoline depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biochemical effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication and transcription.
Comparison with Similar Compounds
Similar Compounds
3-(3-fluorophenyl)-N-(4-methoxybenzyl)-2-propenamide: This compound shares similar functional groups but differs in its core structure.
2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-acrylaldehyde: Another fluorophenyl-containing quinoline derivative with distinct chemical properties.
Uniqueness
3-(4-fluorophenyl)-5-(4-methoxybenzyl)-8-methyl-5H-pyrazolo[4,3-c]quinoline is unique due to its specific combination of functional groups and the pyrazoloquinoline core
Properties
IUPAC Name |
3-(4-fluorophenyl)-5-[(4-methoxyphenyl)methyl]-8-methylpyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FN3O/c1-16-3-12-23-21(13-16)25-22(24(27-28-25)18-6-8-19(26)9-7-18)15-29(23)14-17-4-10-20(30-2)11-5-17/h3-13,15H,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYNJXEQOEHEPQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C=C3C2=NN=C3C4=CC=C(C=C4)F)CC5=CC=C(C=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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